![molecular formula C17H23N3O5 B1326879 [{2-[3-(Aminocarbonyl)piperidin-1-yl]-2-oxoethyl}(4-methoxyphenyl)amino]acetic acid CAS No. 1142205-80-8](/img/structure/B1326879.png)
[{2-[3-(Aminocarbonyl)piperidin-1-yl]-2-oxoethyl}(4-methoxyphenyl)amino]acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound you mentioned, [{2-[3-(Aminocarbonyl)piperidin-1-yl]-2-oxoethyl}(4-methoxyphenyl)amino]acetic acid
, is a complex organic molecule. It contains functional groups such as aminocarbonyl, piperidinyl, methoxyphenyl, and acetic acid .
Synthesis Analysis
The synthesis of such complex molecules often involves multiple steps and various reagents. For instance, a practical synthesis for a key intermediate of apixaban, a molecule with a similar structure, was reported to be completed in 3 hours .Molecular Structure Analysis
The molecular structure of this compound is complex, with several functional groups. The presence of a piperidine ring, an aminocarbonyl group, a methoxyphenyl group, and an acetic acid group contribute to its unique chemical properties .Chemical Reactions Analysis
The compound, due to its complex structure, can undergo various chemical reactions. For example, hydrodefluorination might occur in some cases, leading to an undesirable by-product without any fluorine substituents .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For instance, the presence of a piperidine ring could influence its basicity, while the acetic acid group could contribute to its acidity .Aplicaciones Científicas De Investigación
Impurity Analysis in Pharmaceutical Compounds : Kancherla et al. (2018) identified several unknown impurities in Repaglinide, an anti-diabetic drug, including compounds structurally related to the requested chemical. This study highlights the importance of impurity analysis in pharmaceuticals to ensure drug safety and efficacy (Kancherla et al., 2018).
Synthesis of Chromene Derivatives : Velikorodov et al. (2014) synthesized chromene derivatives through condensation reactions involving chemicals structurally similar to the specified compound. Such synthetic methods are crucial in medicinal chemistry for creating novel therapeutic agents (Velikorodov et al., 2014).
Synthesis of Pyridine Derivatives : Feng (2011) synthesized novel pyridine derivatives using a method that could be relevant for synthesizing variations of the given chemical. This research contributes to the development of new compounds with potential pharmaceutical applications (Wu Feng, 2011).
Oxindole Synthesis : Magano et al. (2014) explored oxindole synthesis using palladium-catalyzed CH functionalization, which could be applicable to the synthesis of derivatives of the requested chemical. This process is significant in the synthesis of complex organic molecules (Magano et al., 2014).
Antimicrobial Activity Evaluation : Fandaklı et al. (2012) evaluated the antimicrobial activity of triazol-3-one derivatives, which include structurally similar compounds. This study contributes to the search for new antimicrobial agents (Fandaklı et al., 2012).
Electrochemical Studies of Mannich Bases : Naik et al. (2013) synthesized novel Mannich bases with pyrazolone moiety for electrochemical studies. These studies are essential for understanding the electrochemical properties of organic compounds (Naik et al., 2013).
Synthesis of Novel Radiobrominated Ligands : Terrière et al. (1997) synthesized radiobrominated ligands for 5HT2A receptors, which are significant in developing tracers for PET imaging. This research aids in the advancement of diagnostic tools in neurology (Terrière et al., 1997).
Antibacterial Activity of Pyridine Derivatives : Bakhite et al. (2014) synthesized and tested the toxicity of pyridine derivatives against cowpea aphid, contributing to the field of agricultural chemistry and pest control (Bakhite et al., 2014).
Direcciones Futuras
Propiedades
IUPAC Name |
2-(N-[2-(3-carbamoylpiperidin-1-yl)-2-oxoethyl]-4-methoxyanilino)acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O5/c1-25-14-6-4-13(5-7-14)20(11-16(22)23)10-15(21)19-8-2-3-12(9-19)17(18)24/h4-7,12H,2-3,8-11H2,1H3,(H2,18,24)(H,22,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUUFWCVIEUJANM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N(CC(=O)N2CCCC(C2)C(=O)N)CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[{2-[3-(Aminocarbonyl)piperidin-1-yl]-2-oxoethyl}(4-methoxyphenyl)amino]acetic acid |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.